molecular formula C28H32ClNO10 B135466 2'-Methyldaunomycin CAS No. 127860-18-8

2'-Methyldaunomycin

Cat. No. B135466
M. Wt: 578 g/mol
InChI Key: LQZCEOUZGVKWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Methyldaunomycin is a natural product that has been isolated from Streptomyces bacteria. It is a member of the anthracycline family of antibiotics and is known for its potent antitumor activity. This molecule has been the subject of scientific research for several decades and has been shown to have a unique mechanism of action that makes it an attractive candidate for cancer therapy.

Mechanism Of Action

The mechanism of action of 2'-Methyldaunomycin is unique among anthracycline antibiotics. While other members of this family of molecules work primarily by generating free radicals that damage DNA, 2'-Methyldaunomycin works by inhibiting topoisomerase II. This enzyme is essential for DNA replication and is a target for many chemotherapy drugs. By inhibiting topoisomerase II, 2'-Methyldaunomycin disrupts DNA replication and leads to cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2'-Methyldaunomycin are complex and not fully understood. This molecule has been shown to have potent antitumor activity, but it can also cause significant toxicity. Some of the known side effects of this molecule include cardiotoxicity, myelosuppression, and gastrointestinal toxicity. These effects are thought to be related to the ability of 2'-Methyldaunomycin to generate free radicals and damage DNA.

Advantages And Limitations For Lab Experiments

2'-Methyldaunomycin has several advantages and limitations for use in lab experiments. One of the main advantages of this molecule is its potent antitumor activity. It has been shown to be effective against a wide range of cancer cell lines and can be used to study the mechanisms of cancer cell death. However, one of the limitations of this molecule is its toxicity. It can be challenging to work with this molecule in the lab due to its potential to cause significant side effects.

Future Directions

There are several future directions for research on 2'-Methyldaunomycin. One area of interest is the development of new analogs of this molecule that have improved efficacy and reduced toxicity. Another area of interest is the study of the mechanism of action of this molecule in more detail. This could lead to the development of new therapies that target specific aspects of this mechanism. Finally, there is a need for more research on the use of this molecule in combination with other chemotherapy drugs to improve its efficacy and reduce toxicity.

Synthesis Methods

The synthesis of 2'-Methyldaunomycin is a complex process that involves several steps. The starting material for the synthesis is daunorubicin, which is a related anthracycline antibiotic. The daunorubicin is first converted to 2'-deoxydaunorubicin, which is then methylated at the 2' position to yield 2'-Methyldaunomycin. This process requires careful control of reaction conditions and can be challenging to carry out on a large scale.

Scientific Research Applications

2'-Methyldaunomycin has been extensively studied for its antitumor activity. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to other chemotherapy drugs. This molecule works by intercalating into DNA and inhibiting topoisomerase II, which is an enzyme that is essential for DNA replication. This results in the formation of DNA double-strand breaks and ultimately leads to cell death.

properties

CAS RN

127860-18-8

Product Name

2'-Methyldaunomycin

Molecular Formula

C28H32ClNO10

Molecular Weight

578 g/mol

IUPAC Name

9-acetyl-7-(4-amino-5-hydroxy-3,6-dimethyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C28H31NO10.ClH/c1-10-21(29)22(31)11(2)38-27(10)39-16-9-28(36,12(3)30)8-14-18(16)26(35)20-19(24(14)33)23(32)13-6-5-7-15(37-4)17(13)25(20)34;/h5-7,10-11,16,21-22,27,31,33,35-36H,8-9,29H2,1-4H3;1H

InChI Key

LQZCEOUZGVKWCU-UHFFFAOYSA-N

SMILES

CC1C(C(C(OC1OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)C)O)N.Cl

Canonical SMILES

CC1C(C(C(OC1OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)C)O)N.Cl

synonyms

2'-C-methyldaunomycin
2'-C-methyldaunorubicin
2'-methyldaunomycin
alpha-L-galacto cpd of 2'-C-methyldaunomycin

Origin of Product

United States

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